B1578530 Nigrocin-6N protein precursor, partial

Nigrocin-6N protein precursor, partial

Cat. No.: B1578530
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-6N is an antimicrobial peptide (AMP) precursor identified in the skin secretions of the dark-spotted frog (Pelophylax nigromaculatus), a species native to Northeast Asia. This peptide belongs to the nigrocin family, characterized by their role in innate immunity against microbial pathogens. The mature peptide region of Nigrocin-6N is encoded by a partial precursor protein and exhibits a distinct α-helical secondary structure. Key physicochemical properties include a molecular weight of approximately 2,800–2,900 Da, an alkaline isoelectric point (pI ≈ 8.86), and a high proportion of hydrophobic residues, particularly alanine (A) . Unlike some AMPs, Nigrocin-6N displays poor stability (instability index ≈ 49.29), which may influence its functional dynamics in microbial defense .

Properties

bioactivity

Antimicrobial

sequence

IPFVASVATEMMHHVYCAASRRC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The nigrocin family comprises multiple variants (e.g., Nigrocin-2N, -3N, -4N, -5N, -7N), each differing in sequence, structure, and functional properties. Below is a detailed comparison with Nigrocin-6N and related AMP families (Table 1).

Table 1: Comparative Properties of Nigrocin-6N and Similar AMPs

Property Nigrocin-6N Nigrocin-2N Nigrocin-3N Nigrocin-5N Esculentin-1 Brevinin-1N
Molecular Weight (Da) 2,800–2,900 1,495–4,877 1,495–4,877 1,495–4,877 3,500–4,500 2,000–3,000
Isoelectric Point (pI) 8.86 ~10.06 4.00 ~8.02–10.06 ~9.5–10.5 ~9.0–10.0
Key Residues Alanine-rich Leucine-rich Variable Serine-rich Glycine/Leucine Leucine-rich
Hydrophobicity High Very High Moderate Low Moderate High
Instability Index 49.29 Stable (<40) Stable (<40) 50.12 Stable (<40) Stable (<40)
Secondary Structure All-α helix Mixed Mixed Mixed α-helix/β-sheet α-helix
Selection Pressure (ω) Mature: ω >1 Mature: ω <1 Mature: ω <1 Mature: ω <1 Mature: ω >1 Mature: ω <1
Functional Role Broad-spectrum Narrow-spectrum Acidic defense Hydrophilic Gram-negative Gram-positive

Evolutionary Divergence

  • Selection Pressure : Nigrocin-6N’s mature peptide region is under positive selection (ω >1), suggesting adaptive evolution to counter pathogen resistance, whereas its acidic propiece region is under purifying selection (ω <1) to conserve structural integrity . In contrast, Nigrocin-2N and -3N exhibit purifying selection in both regions, indicating functional conservation .
  • Interspecific Variation : P. nigromaculatus expresses 13 AMP families, including seven nigrocin variants, while sympatric species like Rana dybowskii lack this diversity, highlighting niche-specific adaptation .

Structural and Functional Differences

  • Amino Acid Composition: Nigrocin-6N’s alanine-rich sequence enhances hydrophobicity, facilitating membrane disruption in pathogens. This contrasts with Nigrocin-5N, which is serine-rich and hydrophilic, likely favoring interactions with polar microbial surfaces .
  • Stability: The poor stability of Nigrocin-6N and Nigrocin-5N (instability indices >45) suggests rapid turnover, whereas Nigrocin-2N and Brevinin-1N are highly stable, enabling prolonged activity .
  • Spectrum of Activity: Nigrocin-6N’s broad hydrophobicity and α-helical structure correlate with activity against Gram-positive and Gram-negative bacteria. Esculentin-1, another α-helical AMP, shows specificity for Gram-negative pathogens due to its larger molecular weight and charged residues .

Ecological Implications

The diversity of nigrocin variants in P. nigromaculatus reflects a combinatorial defense strategy. For example, Nigrocin-6N’s alkalinity complements the acidic Nigrocin-3N (pI=4.00), creating a pH-dependent antimicrobial environment on the frog’s skin . This synergy is absent in species with fewer AMP families, such as R. dybowskii .

Research Findings and Implications

Recent studies highlight the following:

Evolutionary Dynamics : Positive selection in Nigrocin-6N’s mature region aligns with the "arms race" hypothesis, where hosts evolve rapidly to counter pathogen adaptations .

Structural-Functional Links : The all-α conformation of Nigrocin-6N, shared with Ranatuerin-2N and Esculentin-2, is critical for pore formation in microbial membranes .

Biotechnological Potential: Despite instability, Nigrocin-6N’s broad-spectrum activity makes it a candidate for engineered antimicrobial agents, though stability optimization is needed .

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